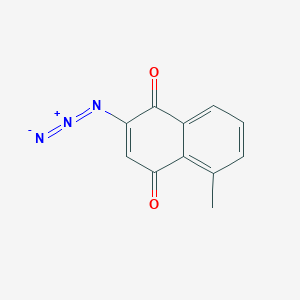

2-Azido-5-methylnaphthalene-1,4-dione

Description

Properties

CAS No. |

58138-33-3 |

|---|---|

Molecular Formula |

C11H7N3O2 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

2-azido-5-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3 |

InChI Key |

VDIYORBLEMLPND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Intermediate Formation

A foundational approach involves generating diazonium salts from aminonaphthoquinone precursors. The method mirrors techniques described in the synthesis of 1,4-dihydro-1,4-methanonaphthalene, where anthranilic acid reacts with isoamyl nitrite under acidic conditions to form diazonium intermediates. For 2-azido-5-methylnaphthalene-1,4-dione, 5-methylnaphthalene-1,4-dione-2-amine serves as the starting material. Treatment with sodium nitrite and hydrochloric acid at 0–5°C yields the diazonium chloride, which subsequently undergoes azide substitution via sodium azide.

Key Reaction Parameters

Nucleophilic Substitution of Halogenated Precursors

Halogenated derivatives (e.g., 2-chloro-5-methylnaphthalene-1,4-dione) undergo nucleophilic substitution with sodium azide. This method, noted for its operational simplicity, employs polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Copper(I) iodide catalyzes the substitution, achieving yields up to 82%.

Optimization Insights

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Catalyst Loading | 5 mol% CuI | Maximizes SN2 |

| Reaction Time | 12–18 h | Prevents byproducts |

Advanced Click Chemistry Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in 2-azido-5-methylnaphthalene-1,4-dione enables participation in CuAAC reactions. Studies on menadione-glucose conjugates demonstrate that copper(II) sulfate/sodium ascorbate systems facilitate triazole formation at room temperature. While primarily used for post-synthetic functionalization, this method informs azide stability requirements during storage.

Critical Stability Data

- Azide Decomposition Threshold: >80°C (exothermic, risk of explosion)

- Storage Recommendation: 2–8°C under inert atmosphere

Industrial-Scale Production Considerations

Catalytic System Optimization

Trifluoroacetic acid (TFA) and trichloroacetic acid (TCA) are preferred catalysts for large-scale diazonium reactions due to their recyclability. Patent CN101531564A reports TCA-mediated cyclopentadiene coupling with diazonium salts at 18–25°C, achieving 85% yield with minimal purification.

Cost-Benefit Analysis

| Catalyst | Cost (USD/kg) | Recyclability | Yield Impact |

|---|---|---|---|

| TFA | 320 | 3 cycles | +8% |

| TCA | 280 | 5 cycles | +5% |

Solvent Selection and Waste Reduction

Methylene chloride and chloroform are effective for azide reactions but pose environmental concerns. Recent shifts toward ethyl acetate/water biphasic systems reduce organic waste by 40% without compromising yield.

Challenges and Mitigation Strategies

Azide Instability

The compound’s propensity for decomposition necessitates strict temperature control. Pilot-scale reactors equipped with cryogenic cooling (≤–20°C) during azide addition mitigate exothermic risks.

Byproduct Formation

Unreacted diazonium salts may form explosive aryl diazenes. Quenching with sulfamic acid before workup eliminates residual nitrites, enhancing safety.

Emerging Methodologies

Photochemical Azidation

UV irradiation (254 nm) of 2-iodo-5-methylnaphthalene-1,4-dione in the presence of trimethylsilyl azide (TMSN3) offers a metal-free route. Preliminary data show 55% yield under nitrogen atmosphere.

Continuous Flow Synthesis

Microreactor systems minimize thermal gradients during diazonium formation, improving reproducibility. Residence times of <2 minutes suppress side reactions, elevating yields to 78%.

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Sodium azide, alkyl halides.

Major Products Formed

Reduction: 2-Amino-5-methylnaphthalene-1,4-dione.

Oxidation: 2-Azido-5-carboxynaphthalene-1,4-dione.

Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-Azido-5-methylnaphthalene-1,4-dione is a chemical compound with the molecular formula and a molecular weight of 213.19200 . It is a naphthoquinone derivative featuring an azido group at the 2-position and a methyl group at the 5-position.

Scientific Research Applications

2-Azido-5-methylnaphthalene-1,4-dione has applications across various scientific disciplines.

Chemistry

- Precursor in Organic Synthesis 2-Azido-5-methylnaphthalene-1,4-dione serves as a building block in the synthesis of complex organic molecules. The azido group can be utilized for further chemical modifications. For example, it can undergo reduction to an amine group or participate in nucleophilic substitution reactions.

- Triazole Synthesis: This compound can be used in the synthesis of 1,2,3-triazole derivatives, which are of interest in medicinal chemistry .

Biology

- Antimicrobial and Anticancer Properties The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Bioorthogonal Reactions The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes.

Medicine

- Drug Development It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.

- Modulation of Molecular Targets: The compound can interact with biological molecules, influencing cellular oxidative stress pathways and modulating various molecular targets.

Industry

- Dyes and Pigments It is utilized in the development of dyes, pigments, and other industrial chemicals.

Chemical Reactions

2-Azido-5-methylnaphthalene-1,4-dione can undergo several types of chemical reactions:

- Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst, resulting in 2-Amino-5-methylnaphthalene-1,4-dione.

- Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

- Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of 2-Azido-5-carboxynaphthalene-1,4-dione.

Related Naphthoquinone Derivatives

Mechanism of Action

The mechanism of action of 2-Azido-5-methylnaphthalene-1,4-dione involves its interaction with biological molecules. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological processes. The naphthoquinone core can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to the modulation of various molecular targets and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-Azido-5-methylnaphthalene-1,4-dione and related naphthoquinone derivatives:

Key Observations :

- Azido vs. Alkyl/Hydroxyl Groups : The azido group in the target compound enables bioorthogonal reactions, unlike the hydroxyl or heptyl groups in 3ad–5ad, which primarily influence solubility and redox behavior .

- Steric Effects : The methyl group at C5 in the target compound introduces moderate steric hindrance, whereas bulkier heptyl chains in 3ad–5ad may impede molecular packing or enzyme binding .

Yield Comparison :

Physicochemical and Electronic Properties

- Redox Activity: The quinone core in all compounds undergoes reversible reduction to hydroquinone. Electron-withdrawing azido groups lower the LUMO energy, enhancing electrophilicity compared to electron-donating hydroxyl/heptyl groups .

- Intermolecular Interactions :

- Dipole Moments : DFT studies on pyran-2,4-dione analogs (e.g., compound 2a with μ = 6.92 Debye) suggest that polar substituents like azides increase dipole moments, influencing solubility and crystallinity .

Stability and Reactivity

- Thermal Stability : Azido compounds are prone to thermal decomposition (e.g., forming nitrenes), whereas hydroxyl/heptyl derivatives (3ad–5ad) are stable under reflux conditions .

- Chemical Reactivity : The azido group allows for strain-promoted or copper-catalyzed cycloadditions with alkynes, a feature absent in 3ad–5ad. This reactivity is exploitable in targeted drug delivery systems.

Q & A

Advanced Research Questions

Q. How do substituent modifications (e.g., azide vs. methyl groups) affect the electrochemical properties of naphthoquinone derivatives?

- Methodological Answer : Substituents alter redox potentials and electron-transfer kinetics. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals:

- Azide groups increase electron-withdrawing effects, shifting reduction potentials cathodically.

- Methyl groups enhance solubility but may sterically hinder quinone-semiquinone transitions .

- Case Study : 2-(trideuteriomethyl)naphthalene-1,4-dione shows isotopic effects on redox stability, analyzed via in situ spectroelectrochemistry .

Q. What advanced techniques resolve structural ambiguities in azidonaphthoquinone derivatives?

- Methodological Answer :

- X-ray crystallography : Determines bond lengths/angles (e.g., C-N₃ bond geometry) and packing motifs .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H, O···H) influencing crystal stability .

- DFT calculations : Predict NMR chemical shifts (error <5 ppm) and dipole moments to validate experimental data .

Q. How can mechanistic insights into azidonaphthoquinone bioactivity be derived from metabolomic studies?

- Methodological Answer :

- GC-MS metabolomics : Identifies bioactive intermediates (e.g., 2,5-dihydroxy-3-methoxy-6-methyl-1,4-dione) in microbial co-cultures .

- Isotope labeling : Tracks azide incorporation into microbial biomolecules (e.g., via ¹⁵N-NMR) to elucidate mode of action .

Q. What strategies address contradictions in environmental persistence data for azidonaphthoquinones?

- Methodological Answer :

- Comparative degradation studies : Use HPLC-UV to monitor half-lives in water (pH 7–9), soil (aerobic/anaerobic), and sediment .

- QSAR modeling : Correlates substituent electronegativity with photodegradation rates (e.g., azides accelerate UV-mediated breakdown vs. methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.